molecular formula C7H8FO3P B3057415 Phosphonic acid, [(3-fluorophenyl)methyl]- CAS No. 80395-16-0

Phosphonic acid, [(3-fluorophenyl)methyl]-

Cat. No. B3057415
CAS RN: 80395-16-0
M. Wt: 190.11 g/mol
InChI Key: FEASAQQGBIZVJR-UHFFFAOYSA-N
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Description

“Phosphonic acid, [(3-fluorophenyl)methyl]-” is a chemical compound characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . It is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .


Synthesis Analysis

Phosphonic acids can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .


Molecular Structure Analysis

The molecular structure of “Phosphonic acid, [(3-fluorophenyl)methyl]-” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .


Chemical Reactions Analysis

The hydrolysis of phosphinates and phosphonates is a key reaction in the chemistry of phosphonic acids . This process can occur under both acidic and basic conditions .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “Phosphonic acid, [(3-fluorophenyl)methyl]-”, also known as “3-Fluorobenzylphosphonic acid”:

Antiviral Agents

3-Fluorobenzylphosphonic acid has shown potential in the development of antiviral agents. Phosphonic acids are known for their ability to inhibit viral replication by mimicking natural substrates of viral enzymes. This compound can be used to design antiviral drugs targeting specific viral enzymes, potentially leading to effective treatments for viral infections .

Antibiotic Development

Phosphonic acids, including 3-Fluorobenzylphosphonic acid, are valuable in antibiotic research. They can act as enzyme inhibitors, disrupting bacterial metabolic pathways. This makes them promising candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .

Chelating Agents in Imaging

In medical imaging, 3-Fluorobenzylphosphonic acid can serve as a chelating agent. Chelating agents bind to metal ions, which can then be used as contrast agents in imaging techniques like MRI. This application enhances the visibility of certain tissues or abnormalities, aiding in accurate diagnosis .

Catalysts in Organic Synthesis

This compound is also utilized as a catalyst in organic synthesis. Phosphonic acids can facilitate various chemical reactions, making them useful in the synthesis of complex organic molecules. This application is particularly valuable in pharmaceutical and chemical industries for the production of drugs and other chemicals .

Ion Exchange Materials

3-Fluorobenzylphosphonic acid can be used in the development of ion exchange materials. These materials are essential in water purification processes, where they help remove unwanted ions from water. This application is crucial for providing clean and safe drinking water .

Components of Polymers

In the field of materials science, 3-Fluorobenzylphosphonic acid is used as a component in the production of polymers. These polymers can be used in paints, adhesives, and coatings, providing enhanced properties such as durability and resistance to environmental factors .

Protease Activated Receptor-1 (PAR1) Antagonists

Research has indicated that derivatives of phosphonic acids, including 3-Fluorobenzylphosphonic acid, have potential applications in developing PAR1 antagonists. PAR1 is involved in various physiological processes, and its antagonists can be used in treating conditions like thrombosis and inflammation .

Microwave-Assisted Synthesis

The compound is also significant in microwave-assisted synthesis. This method accelerates chemical reactions, making the synthesis process more efficient. 3-Fluorobenzylphosphonic acid can be synthesized using microwave irradiation, which offers advantages such as reduced reaction times and higher yields .

These applications highlight the versatility and importance of 3-Fluorobenzylphosphonic acid in various scientific research fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

ChemicalBook MDPI

Mechanism of Action

Phosphonic acids are used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .

Future Directions

Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Future research directions could include exploring new synthesis methods, investigating their bioactive properties, and developing new applications in various research fields .

properties

IUPAC Name

(3-fluorophenyl)methylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FO3P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEASAQQGBIZVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565539
Record name [(3-Fluorophenyl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, [(3-fluorophenyl)methyl]-

CAS RN

80395-16-0
Record name [(3-Fluorophenyl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 80395-16-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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